Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Description
Academic Significance of Substituted Piperidine (B6355638) Scaffolds
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural element in a vast array of natural products and synthetic molecules. wikipedia.orgwikipedia.org Its prevalence is a testament to its chemical stability and its ability to adopt well-defined three-dimensional conformations, primarily a low-energy chair form. This conformational preference is crucial for dictating the spatial arrangement of substituents, which in turn governs molecular interactions.
Substituted piperidines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.govnih.gov The introduction of substituents onto the piperidine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity (pKa), which are critical for developing molecules with desired biological activities. Chiral piperidine scaffolds, in particular, are of high value as they enable the exploration of stereospecific interactions with biological macromolecules.
The academic interest in these scaffolds stems from their role in understanding fundamental concepts of stereochemistry and conformational analysis, as well as their application in the total synthesis of complex natural products like piperine (B192125), lobeline, and coniine. wikipedia.orgwikipedia.org
Contextualization of Piperidine Derivatives as Versatile Synthetic Intermediates
Beyond their presence in bioactive molecules, piperidine derivatives are workhorse intermediates in organic synthesis. nih.gov Their utility is rooted in the reactivity of the secondary amine, which can be readily functionalized through N-alkylation, N-acylation, and other transformations. The ring carbons can also be functionalized, although this often requires more elaborate synthetic strategies.
Compounds like cis-2,6-dimethylpiperidine (B46485) are employed as sterically hindered, non-nucleophilic bases and as chiral auxiliaries in asymmetric synthesis. chemimpex.com Similarly, piperidine methanols serve as bifunctional building blocks. The alcohol moiety can undergo oxidation to an aldehyde or carboxylic acid, participate in esterification or etherification reactions, or be converted into a leaving group for substitution reactions. This dual functionality makes them valuable starting materials for the construction of more complex molecular architectures for the pharmaceutical and agrochemical industries. chemimpex.com
Historical Development of Research on Methylpiperidinemethanols
The history of research on methylpiperidinemethanols is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine (the pungent compound in black pepper) with nitric acid. wikipedia.org The discovery of numerous piperidine alkaloids in plants spurred early interest in their isolation, structure elucidation, and synthesis. taylorandfrancis.comnih.gov
Early research in the 20th century focused on the synthesis of simple piperidine derivatives to understand their fundamental properties and to create analogues of naturally occurring alkaloids. The development of catalytic hydrogenation was a significant milestone, allowing for the efficient conversion of substituted pyridines to the corresponding piperidines. nih.gov This remains a primary method for synthesizing compounds like Rac-[(2R,6R)-6-Methylpiperidin-2-yl]methanol from the corresponding 6-methylpicolinaldehyde or its derivatives.
In the mid-to-late 20th century, with the advent of advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR), chemists could more readily determine the stereochemistry of substituted piperidines. This led to a more sophisticated understanding of their conformational behavior and a surge in stereoselective synthesis methods. Research into specific isomers, such as the cis-2,6-disubstituted piperidines, gained traction due to their unique steric environment and their potential as ligands for catalysts or as key structural units in targeted drug design. nih.govnih.gov While specific historical papers on this compound are not prominent, the foundational work on piperidine synthesis and stereocontrol laid the groundwork for the preparation and study of this and related compounds.
Properties and Synthesis of this compound
While detailed research findings on this specific racemic compound are limited in publicly accessible literature, its properties and synthesis can be reliably inferred from data on closely related analogues and general principles of organic chemistry.
Table 1: Physicochemical Properties (Note: Data is representative for this class of compound and may not reflect experimentally verified values for this specific molecule.)
| Property | Value |
| CAS Number | 38299-74-0 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-76 °C |
| Boiling Point | Estimated >200 °C |
| Solubility | Soluble in methanol (B129727), chloroform; sparingly soluble in water |
Table 2: Spectroscopic Data Interpretation (Note: Expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR in CDCl₃.)
| Nucleus | Expected Chemical Shift Range (ppm) and Multiplicity | Assignment |
| ¹H NMR | 3.5-3.8 (m) | -CH₂OH |
| 2.8-3.2 (m) | H-2, H-6 | |
| 1.8-2.2 (br s) | -NH, -OH | |
| 1.2-1.8 (m) | H-3, H-4, H-5 (ring methylenes) | |
| 1.0-1.2 (d) | -CH₃ | |
| ¹³C NMR | 60-65 | -CH₂OH |
| 50-60 | C-2, C-6 | |
| 20-35 | C-3, C-4, C-5 | |
| 20-25 | -CH₃ |
The synthesis of this compound typically proceeds via the catalytic hydrogenation of a substituted pyridine (B92270) precursor. A common route involves the reduction of 6-methylpyridine-2-carboxaldehyde or its corresponding ester.
Table 3: Representative Synthetic Route
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Catalytic Hydrogenation | H₂ gas (high pressure), Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), acidic medium (e.g., acetic acid), elevated temperature. | Reduction of the pyridine ring to a piperidine ring. |
| 2 | Carbonyl Reduction (if starting with aldehyde/ester) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄). This can sometimes occur concurrently with ring hydrogenation depending on the catalyst and conditions. | Reduction of the aldehyde or ester to the primary alcohol. |
| 3 | Workup and Isolation | Basic workup (e.g., with NaOH) to neutralize the acid and deprotonate the amine, followed by extraction with an organic solvent and purification (e.g., crystallization or chromatography). | Isolation and purification of the final product. |
This synthetic approach generally favors the formation of the thermodynamically more stable cis-isomer, where the larger substituents can occupy equatorial positions in the chair conformation of the piperidine ring. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(2R,6R)-6-methylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHYFOCJMWAQY-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38299-74-0 | |
| Record name | rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Rac 2r,6r 6 Methylpiperidin 2 Yl Methanol
Established Synthetic Pathways for Piperidine (B6355638) Rings
The construction of the piperidine skeleton is a well-trodden path in synthetic organic chemistry, with a multitude of methods developed to afford this privileged heterocyclic system. These strategies can be broadly categorized into cyclization reactions, which build the ring from an acyclic precursor, and ring expansion or contraction reactions, which modify an existing cyclic system.
Cyclization Reactions in Piperidine Construction
Cyclization reactions are the most common approach for piperidine synthesis, offering a high degree of flexibility in accessing a wide range of substitution patterns. Key methodologies include:
Reductive Amination: This powerful and versatile strategy involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. The reaction typically proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding piperidine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and the steric environment around the iminium ion.
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an azadiene and a dienophile provides a direct and often stereocontrolled route to tetrahydropyridines, which can be subsequently reduced to piperidines. The use of chiral catalysts or auxiliaries in aza-Diels-Alder reactions has enabled the asymmetric synthesis of highly functionalized piperidine derivatives.
Ring-Closing Metathesis (RCM): Olefin metathesis has emerged as a robust tool for the formation of cyclic systems, including piperidines. RCM of a diallylic amine, catalyzed by ruthenium-based catalysts such as the Grubbs' or Hoveyda-Grubbs' catalysts, efficiently constructs the piperidine ring. This method is valued for its functional group tolerance and its ability to form rings of various sizes.
Intramolecular Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound or nitrile within the same molecule provides another effective route to the piperidine skeleton. This reaction is often base-catalyzed and can lead to the formation of functionalized piperidines that can be further elaborated.
Radical Cyclization: Intramolecular cyclization of nitrogen-centered radicals onto a tethered alkene or alkyne can also be employed for piperidine synthesis. These reactions are typically initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride.
Table 1: Comparison of Key Cyclization Reactions for Piperidine Synthesis
| Reaction Type | Key Features | Common Reagents/Catalysts | Stereocontrol |
| Reductive Amination | Versatile, forms cyclic iminium intermediate | NaBH₄, NaBH₃CN, H₂/Pd-C | Can be substrate-controlled or reagent-controlled |
| Aza-Diels-Alder | [4+2] cycloaddition, direct access to tetrahydropyridines | Lewis acids, organocatalysts | Often high, especially with chiral catalysts |
| Ring-Closing Metathesis | Forms C=C bond within the ring, good functional group tolerance | Grubbs' catalysts, Hoveyda-Grubbs' catalysts | Dependent on substrate geometry |
| Intramolecular Michael Addition | Forms a C-N bond via conjugate addition | Bases (e.g., NaH, K₂CO₃) | Can be influenced by substrate stereocenters |
| Radical Cyclization | Involves nitrogen-centered radicals | AIBN, Bu₃SnH | Can be controlled by substrate conformation |
Ring Expansion and Contraction Strategies
While less common than cyclization reactions, ring expansion and contraction methods can be valuable for the synthesis of specific piperidine derivatives. For instance, the Beckmann rearrangement of a cyclohexanone (B45756) oxime can lead to a seven-membered lactam, which can then be manipulated to form a piperidine. Conversely, ring contraction of larger nitrogen-containing heterocycles can also be a viable, albeit less direct, route.
Strategies for Introducing Methyl and Hydroxymethyl Functionalities
The synthesis of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol requires the introduction of a methyl group at the C6 position and a hydroxymethyl group at the C2 position, with a specific cis relative stereochemistry. A common and effective strategy to achieve this is through the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor.
For example, the hydrogenation of 2-acetyl-6-methylpyridine (B1266835) over a heterogeneous catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) can lead to the corresponding substituted piperidine. The hydrogenation of the pyridine ring is typically highly stereoselective, favoring the formation of the cis-2,6-disubstituted piperidine due to the steric hindrance of the substituents directing the approach of the substrate to the catalyst surface from the less hindered face. The ketone functionality in the resulting piperidine can then be reduced to the secondary alcohol. To obtain the primary hydroxymethyl group, a starting material such as 2-formyl-6-methylpyridine could be utilized, where the aldehyde is reduced to the primary alcohol either during or after the ring hydrogenation.
Alternatively, the hydroxymethyl group can be introduced by the reduction of a carboxylic acid or ester functionality at the C2 position. For instance, the hydrogenation of 6-methylpicolinic acid or its ester would yield the corresponding piperidine-2-carboxylic acid derivative, which can then be reduced to the desired hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄).
The diastereoselectivity of these reduction steps is crucial for obtaining the desired (2r,6r) relative stereochemistry. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome.
Table 2: Potential Pyridine Precursors for the Synthesis of 2-Methyl-6-hydroxymethylpiperidine
| Pyridine Precursor | Functional Group at C2 | Key Transformation(s) |
| 2-Acetyl-6-methylpyridine | Acetyl | Catalytic hydrogenation of pyridine ring and reduction of ketone |
| 2-Formyl-6-methylpyridine | Formyl | Catalytic hydrogenation of pyridine ring and reduction of aldehyde |
| Methyl 6-methylpicolinate | Methoxycarbonyl | Catalytic hydrogenation of pyridine ring and reduction of ester |
Asymmetric and Stereoselective Synthesis Approaches to Related Isomers
Achieving high levels of stereocontrol in the synthesis of substituted piperidines is a central theme in modern organic synthesis. For the preparation of specific enantiomers or diastereomers of molecules like [(6-methylpiperidin-2-yl)methanol], asymmetric and stereoselective methods are indispensable.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed to afford the enantiomerically enriched product.
Several chiral auxiliaries have been successfully employed in the synthesis of substituted piperidines. For example, chiral oxazolidinones, derived from readily available amino alcohols, can be attached to a precursor molecule to control the stereoselectivity of alkylation or reduction reactions. Phenylglycinol-derived bicyclic lactams have also proven to be effective chiral auxiliaries for the asymmetric synthesis of 2- and 2,6-disubstituted piperidines. In a typical sequence, the chiral auxiliary is used to construct the piperidine ring with high diastereoselectivity, and subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched piperidine. The use of carbohydrate-based auxiliaries, such as arabinopyranosylamine, has also been reported to effectively control the stereochemistry in the synthesis of chiral piperidine derivatives through domino Mannich-Michael reactions.
Asymmetric Organocatalysis in Piperidine Synthesis
Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of a wide range of compounds, including piperidines. Proline and its derivatives are among the most successful organocatalysts for these transformations.
For instance, the proline-catalyzed asymmetric Mannich reaction between an aldehyde, an amine, and a ketone can provide access to chiral β-amino ketones, which can serve as precursors for the synthesis of enantiomerically enriched piperidines. Furthermore, organocatalytic intramolecular Michael additions have been developed to construct the piperidine ring with high enantioselectivity. These methods offer an attractive alternative to metal-based catalysis, often proceeding under mild reaction conditions and with high stereocontrol. The biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved using proline as a catalyst, mimicking the natural biosynthetic pathways.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a powerful toolkit for the asymmetric synthesis of piperidine derivatives, enabling the construction of chiral centers with high enantioselectivity. While a direct asymmetric synthesis of this compound is not extensively documented, several strategies employing transition metals for the synthesis of substituted piperidines can be envisaged.
One plausible approach involves the asymmetric hydrogenation of a suitably substituted pyridine precursor, such as 2-hydroxymethyl-6-methylpyridine. A variety of chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium, have been successfully employed for the asymmetric hydrogenation of pyridine derivatives. nih.gov For instance, iridium(I) catalysts bearing P,N-ligands have shown efficacy in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov
Another strategy could involve the asymmetric hydroformylation of a protected 2-methyl-1,2,3,4-tetrahydropyridine derivative, followed by reduction of the resulting aldehyde. Rhodium catalysts with chiral phosphine (B1218219) ligands are commonly used for asymmetric hydroformylation. Subsequent stereoselective reduction of the formyl group would be necessary to establish the desired stereochemistry of the hydroxymethyl group.
Furthermore, palladium-catalyzed intramolecular hydroamination reactions of appropriately designed aminoalkenes can provide a route to substituted piperidines. nih.gov The use of chiral ligands on the palladium catalyst can induce asymmetry in the cyclization process, leading to enantioenriched products.
The choice of catalyst, ligand, and reaction conditions is crucial in directing the stereochemical outcome of these reactions. The development of new and more efficient catalytic systems remains an active area of research.
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nbinno.com Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity. For the synthesis of enantiomerically pure piperidine derivatives, several biocatalytic approaches are being explored.
One promising strategy is the use of transaminases for the asymmetric synthesis of chiral amines, which can serve as precursors to substituted piperidines. While not a direct route to the target molecule, the enzymatic resolution of a racemic mixture of a suitable piperidine precursor or the asymmetric amination of a prochiral ketone could provide access to enantiomerically enriched intermediates.
Another approach involves the biocatalytic reduction of pyridine derivatives. ukri.org Research is ongoing to identify and engineer enzymes capable of the stereoselective reduction of the pyridine ring. For example, studies are exploring biocatalytic routes to convert pyridinedicarboxylic acids, derivable from biomass, into substituted pyridines and piperidines. ukri.org
The regioselective N-oxidation of pyridine derivatives using microorganisms like Burkholderia sp. MAK1 presents another potential biocatalytic tool. nbinno.com This could be a preliminary step to activate the pyridine ring for subsequent stereoselective transformations.
While direct biocatalytic synthesis of this compound has not been explicitly detailed, the continuous discovery and engineering of novel enzymes hold significant promise for developing efficient and green routes to this and other chiral piperidines.
Diastereoselective Synthesis of the (2R,6R) Isomer
Achieving the desired cis stereochemistry in 2,6-disubstituted piperidines is a central challenge. Various diastereoselective synthetic methods have been developed to control the relative stereochemistry of the substituents. bohrium.comrsc.org
A common and effective strategy is the catalytic hydrogenation of a 2,6-disubstituted pyridine precursor, such as 2-hydroxymethyl-6-methylpyridine. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts often favor the formation of the cis isomer due to the adsorption of the pyridine ring onto the catalyst surface from the less hindered face. For instance, hydrogenation of 2,6-disubstituted pyridines using rhodium oxide (Rh₂O₃) under mild conditions has been shown to yield predominantly the cis-piperidine derivative. liverpool.ac.uk Similarly, platinum oxide (PtO₂) in glacial acetic acid has been used for the hydrogenation of substituted pyridines to their corresponding piperidines. researchgate.net
Metal-free catalytic hydrogenation using frustrated Lewis pairs (FLPs) has also emerged as a powerful method for the cis-selective reduction of 2,6-disubstituted pyridines. thieme-connect.com Borane catalysts, in particular, have demonstrated high yields and excellent cis stereoselectivity. thieme-connect.com Theoretical studies have provided insights into the mechanism of this frustrated Lewis pair-catalyzed hydrogenation, which proceeds through a series of hydride and proton transfers. rsc.org
Alternative approaches to diastereoselective synthesis include reductive amination and Mannich reactions. bohrium.com The stereochemical course of these reactions can often be controlled by the choice of reagents and reaction conditions to favor either the cis or trans isomer. For example, the hydrogenation of an intermediate imine formed during reductive cyclization can be directed by the existing stereocenters in the molecule.
Methodological Advancements in Yield Optimization and Purity Control in Research Synthesis
Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic route. In the synthesis of this compound, several factors can be manipulated to enhance efficiency and selectivity.
The choice of catalyst in the hydrogenation of the pyridine precursor is paramount. As mentioned, catalysts like rhodium oxide and borane-based FLPs have shown high cis-selectivity, which directly impacts the purity of the desired diastereomer. liverpool.ac.ukthieme-connect.com The catalyst loading, reaction temperature, and hydrogen pressure are also key parameters that need to be optimized to maximize the yield and minimize side reactions.
Solvent selection can also play a significant role. For instance, in the rhodium-catalyzed hydrogenation of functionalized pyridines, trifluoroethanol (TFE) has been identified as a superior solvent in terms of both activity and selectivity. liverpool.ac.uk
In biocatalytic processes, optimization involves factors such as the choice of microorganism or enzyme, substrate concentration, pH, and temperature. The use of whole-cell biocatalysts can simplify the process by eliminating the need for enzyme purification and cofactor regeneration. nbinno.com
Purification of the final product is crucial to isolate the desired this compound from any unreacted starting materials, byproducts, or the undesired trans-isomer. Chromatographic techniques, such as column chromatography, are commonly employed for this purpose. The development of crystallization-induced diastereoselective transformations can also be a powerful tool for obtaining highly pure single diastereomers.
Stereochemical Control and Resolution in the Synthesis of Rac 2r,6r 6 Methylpiperidin 2 Yl Methanol
Crystallization-Induced Dynamic Resolution Techniques
Dynamic resolution strategies are highly efficient processes that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. These methods combine the resolution process with in-situ racemization of the starting material.
One prominent example applicable to piperidine (B6355638) synthesis is the Catalytic Dynamic Resolution (CDR) of N-protected 2-lithiopiperidines. nih.govnih.gov In this process, a racemic mixture of N-Boc-2-lithiopiperidine is generated and complexes with a sub-stoichiometric amount of a chiral ligand, such as (-)-sparteine (B7772259) or a chiral diamine. This forms a pair of diastereomeric organolithium complexes that are in rapid equilibrium. nih.gov
If one of these diastereomeric complexes is less soluble or preferentially crystallizes from the solution, the equilibrium will shift to favor its formation, a phenomenon known as a crystallization-induced asymmetric transformation. nih.gov Subsequent reaction of this enriched complex with an electrophile (e.g., methyl iodide to install the C6-methyl group) yields an enantiomerically enriched 2-substituted piperidine. This approach can be a key step in a synthetic route toward enantiopure (2R,6R)-6-methylpiperidin-2-yl]methanol.
A related technique is Dynamic Thermodynamic Resolution (DTR) , where a racemic organolithium is resolved by a stoichiometric amount of a chiral ligand. The system is allowed to reach thermodynamic equilibrium, which favors one of the diastereomeric complexes. Subsequent electrophilic trapping provides the enantiomerically enriched product. acs.org
Chromatographic Methods for Stereoisomer Separation
Chromatography is an indispensable tool for both the separation and analysis of stereoisomers.
Diastereomer Separation: Diastereomers, such as the cis-(2R,6S) and trans-(2R,6R) isomers of 6-methylpiperidin-2-yl]methanol, have different physical and chemical properties. Consequently, they can often be separated using standard achiral chromatography techniques like silica (B1680970) gel column chromatography or standard high-performance liquid chromatography (HPLC).
Enantiomer Separation: Separating enantiomers requires a chiral environment. This is most commonly achieved using chiral chromatography , which employs a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different strengths of interaction and, therefore, different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic chiral polymers. researchgate.net Techniques such as chiral HPLC, gas chromatography (GC), and supercritical fluid chromatography (SFC) are routinely used to resolve enantiomeric mixtures of piperidine derivatives. nih.govnih.gov
The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation and is often determined through systematic screening. nih.govnih.gov
| Method | Principle of Separation | Stationary Phase | Typical Analytes | Key Advantage |
|---|---|---|---|---|
| Standard Column Chromatography / HPLC | Differential partitioning based on polarity and other physical properties. | Achiral (e.g., Silica, C18) | Diastereomers | Readily available and cost-effective. |
| Chiral HPLC / SFC | Formation of transient diastereomeric complexes with the CSP. | Chiral (e.g., Polysaccharide-based, Pirkle-type) | Enantiomers | High resolution and analytical accuracy. nih.gov |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Chiral (e.g., Cyclodextrin derivatives) | Volatile Enantiomers | Excellent separation for volatile and thermally stable compounds. researchgate.net |
Chiral Pool Synthesis from Pre-existing Enantiopure Building Blocks
Chiral pool synthesis leverages the vast supply of naturally occurring, enantiomerically pure compounds as starting materials. This strategy elegantly bypasses the need for a resolution step by incorporating a pre-existing stereocenter into the synthetic target. rsc.org
For the synthesis of a 2,6-disubstituted piperidine like [(2R,6R)-6-methylpiperidin-2-yl]methanol, potential chiral pool starting materials include:
Amino Acids: L-lysine, with its C2 stereocenter and a nitrogen atom at the C6 position, is a logical precursor. Cyclization strategies can be employed to form the piperidine ring while retaining the initial stereochemistry.
Pipecolic Acid: (S)-Pipecolic acid, a non-proteinogenic amino acid, already contains the piperidine core with a defined stereocenter at C2.
Sugars or Lactones: These highly functionalized and stereochemically rich molecules can be converted through multi-step sequences into piperidine scaffolds.
The key challenge in chiral pool synthesis is the efficient and stereocontrolled transformation of the starting material into the desired target without racemization or epimerization of the existing chiral centers.
Strategies for Assessing Stereochemical Purity in Research Samples
Determining the stereochemical purity—the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)—of a sample is paramount. Several analytical techniques are employed for this purpose.
Reactivity and Chemical Transformations of Rac 2r,6r 6 Methylpiperidin 2 Yl Methanol
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.
N-Alkylation and N-Acylation Reactions
The secondary amine of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of diverse functional groups and for the protection of the nitrogen atom during subsequent chemical manipulations.
N-acylation is a common strategy to protect the piperidine nitrogen. For instance, the nitrogen can be protected with a benzyloxycarbonyl (Cbz) group. This is often achieved by reacting the parent amino alcohol with a suitable acylating agent, such as benzyl (B1604629) chloroformate, in the presence of a base. This protective measure is crucial when subsequent reactions targeting the hydroxyl group are desired, preventing the nucleophilic nitrogen from interfering.
While specific examples of N-alkylation for this exact racemic compound are not extensively detailed in the literature, the general reactivity of 2,6-disubstituted piperidines suggests that it would readily undergo reactions with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction, and care must be taken to avoid quaternization of the nitrogen by using an excess of the alkylating agent.
| Reaction Type | Reagent/Conditions | Product | Reference |
| N-Acylation | Benzyl chloroformate, Base | N-(Benzyloxycarbonyl)-cis-2-(hydroxymethyl)-6-methylpiperidine | mdpi.com |
Heterocyclic Ring Modifications via Nitrogen
While transformations involving the substituents on the piperidine ring are more common, modifications of the heterocyclic ring itself, initiated at the nitrogen atom, are also conceptually possible. These could include ring-expansion or ring-contraction reactions, although such transformations are often complex and require specific synthetic strategies. For instance, certain N-substituted piperidines can undergo rearrangement reactions under specific photochemical or oxidative conditions. However, specific examples of such modifications starting from this compound are not well-documented in the current scientific literature, indicating a potential area for future research.
Transformations of the Primary Alcohol Functionality
The primary alcohol group in this compound offers another reactive site for a variety of chemical transformations. These reactions are key to introducing different oxygen-containing functionalities and for synthesizing more complex molecular architectures.
Derivatization to Esters, Ethers, and Other Oxygen-Containing Groups
The primary alcohol can be readily converted into esters and ethers. Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. For example, acetylation of the hydroxyl group has been demonstrated in a closely related N-protected derivative, affording the corresponding acetoxymethylpiperidine. mdpi.com This type of transformation is useful for introducing a variety of functional groups and for the protection of the alcohol.
Etherification, the conversion of the alcohol to an ether, can be accomplished through methods such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. While plausible, specific documented examples of etherification for this particular compound are scarce in the literature.
| Reaction Type | Reagent/Conditions | Product | Reference |
| Esterification (Acetylation) | Acetic anhydride, Pyridine (B92270) | N-(Benzyloxycarbonyl)-cis-2-(acetoxymethyl)-6-methylpiperidine | mdpi.com |
Oxidation Reactions and Subsequent Transformations
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation conditions, such as those employed in the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine), can selectively produce the aldehyde. acs.org This aldehyde is a valuable intermediate that can undergo a plethora of subsequent reactions, such as Wittig reactions, to form alkenes, or reductive aminations to introduce new amine functionalities.
More vigorous oxidation conditions would lead to the formation of the corresponding carboxylic acid, 6-methylpipecolic acid. This transformation opens up another avenue for derivatization through the chemistry of carboxylic acids, such as amide bond formation.
| Reaction Type | Reagent/Conditions | Product | Reference |
| Oxidation | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde | acs.org |
Regioselective Functionalization Strategies
Given the presence of two nucleophilic centers, the nitrogen and the oxygen, regioselective functionalization of this compound is a key consideration in its synthetic applications. The relative reactivity of the amine and the alcohol can be exploited to achieve selective reactions.
Typically, the secondary amine is more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for selective N-functionalization in the presence of the unprotected hydroxyl group, especially with acylating and certain alkylating agents under controlled conditions.
For reactions where the alcohol is the desired site of transformation, protection of the nitrogen atom is a common and effective strategy. As mentioned earlier, the use of protecting groups like the benzyloxycarbonyl (Cbz) group effectively masks the reactivity of the nitrogen, allowing for a wide range of transformations to be carried out on the hydroxyl group without interference. mdpi.com The choice of protecting group is crucial, as it must be stable to the reaction conditions for the alcohol modification and easily removable afterward. This protection-deprotection sequence is a cornerstone of achieving high regioselectivity in the synthesis of complex molecules derived from this versatile building block.
Mechanistic Studies of Key Reaction Pathways
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions, predicting product formation, and controlling stereochemistry. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its primary alcohol functionality suggests that it undergoes transformations through well-established reaction pathways. One of the most significant reactions for this type of compound is oxidation, which converts the primary alcohol to an aldehyde. The Swern oxidation is a widely employed method for this transformation due to its mild conditions and high efficiency.
The mechanistic pathway of the Swern oxidation of this compound is expected to follow the generally accepted mechanism for this reaction. This process involves the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride or trifluoroacetic anhydride, to form a highly reactive sulfonium (B1226848) species. This is followed by the reaction with the alcohol to form an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the corresponding aldehyde.
The key steps in the Swern oxidation of this compound are as follows:
Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperatures (typically below -60 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.
Formation of the Alkoxysulfonium Salt: The primary alcohol of this compound acts as a nucleophile and attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of an alkoxysulfonium salt intermediate.
Deprotonation and Ylide Formation: A hindered organic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is added to the reaction mixture. The base removes the proton from the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide.
Intramolecular Proton Transfer and Product Formation: The sulfur ylide undergoes a wikipedia.orgyoutube.com-sigmatropic rearrangement via a five-membered ring transition state. In this step, a proton is transferred from the carbon alpha to the oxygen to the sulfur-bound methyl group, leading to the formation of the desired aldehyde, Rac-[(2R,6R)-6-methylpiperidine-2-carbaldehyde], along with dimethyl sulfide (B99878) and the protonated base.
Below is an interactive data table illustrating the type of data that would be generated from a detailed mechanistic study of the Swern oxidation of a primary alcohol, which can be considered representative for this compound.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Experimental Rate Constant (k, s⁻¹) |
| 1. DMSO Activation | Formation of Chloro(dimethyl)sulfonium chloride | 5-7 | Not typically measured |
| 2. Alkoxysulfonium Salt Formation | Attack of alcohol on sulfonium species | 8-10 | Fast |
| 3. Ylide Formation | Deprotonation by base | 12-15 (Rate-determining) | Varies with base and substrate |
| 4. Product Formation | wikipedia.orgyoutube.com-Sigmatropic rearrangement | 10-12 | Fast |
Table 1. Representative data from mechanistic studies of Sworn oxidations. The values presented are illustrative and not specific to this compound.
Further mechanistic investigations, potentially employing computational methods such as Density Functional Theory (DFT), could provide more precise insights into the reaction coordinates, transition state geometries, and the influence of the piperidine ring on the reactivity of the hydroxymethyl group in this compound during the Swern oxidation and other chemical transformations.
Computational and Theoretical Investigations of Rac 2r,6r 6 Methylpiperidin 2 Yl Methanol
Molecular Modeling of Conformational Landscapes and Isomer Stability
In the case of the (2R,6R) isomer, both the methyl and the methanol (B129727) groups are on the same side of the ring. Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to determine the most stable conformations. nih.gov For 2,6-disubstituted piperidines, the chair conformation is generally preferred. The relative stability of the conformers depends on the energetic balance between having the substituents in axial versus equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. osi.lv
Computational studies on related N-methylpiperidine derivatives have shown that an equatorially placed methyl group is energetically more favored than an axial one. osi.lv For Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, the diequatorial conformation of the methyl and methanol groups in the chair form is predicted to be the most stable isomer. The energy difference between conformers can be calculated to quantify their relative populations at equilibrium.
Table 1: Calculated Relative Energies of (2R,6R)-6-Methylpiperidin-2-yl]methanol Conformers (Illustrative)
| Conformation | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 | 2-Methanol (eq), 6-Methyl (eq) | 0.00 |
| Chair 2 | 2-Methanol (ax), 6-Methyl (ax) | > 4.00 |
| Boat | - | Higher |
Note: This data is illustrative and based on general principles of conformational analysis of 2,6-disubstituted piperidines.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as DFT and semi-empirical methods (like AM1, PM3, and RM1) are used to compute various electronic and energetic characteristics. chemjournal.kzscilit.com For this compound, these calculations can reveal details about its thermodynamic stability, charge distribution, and molecular orbitals.
The calculation of the enthalpy of formation provides a measure of the thermodynamic stability of the molecule. chemjournal.kz Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the compound; a larger gap suggests higher stability and lower reactivity. ekb.eg
The distribution of electron density, often visualized through molecular electrostatic potential (ESP) maps, helps in identifying nucleophilic and electrophilic sites within the molecule. acs.org For this compound, the nitrogen atom and the oxygen atom of the methanol group are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. chemjournal.kzekb.eg
Table 2: Calculated Electronic Properties of a Piperidine (B6355638) Derivative (Illustrative)
| Property | Calculation Method | Value |
|---|---|---|
| HOMO Energy | PM3 | -9.5 eV |
| LUMO Energy | PM3 | 1.2 eV |
| HOMO-LUMO Gap | PM3 | 10.7 eV |
| Dipole Moment | PM3 | 1.5 D |
Note: This data is for a representative piperidine derivative and serves as an example of typical values obtained from quantum chemical calculations. ekb.eg
Theoretical Prediction of Reactivity and Reaction Mechanisms
The electronic properties derived from quantum chemical calculations are directly used to predict the reactivity of this compound. The locations of the HOMO and LUMO can indicate where the molecule is likely to act as an electron donor or acceptor, respectively. The ESP map further refines this by showing regions of positive and negative electrostatic potential, which are susceptible to nucleophilic and electrophilic attack, respectively. acs.org
For instance, the nitrogen atom in the piperidine ring is a likely site for protonation or reaction with electrophiles. The hydroxyl group can also participate in various reactions, such as esterification or etherification. Theoretical calculations can model the reaction pathways of such transformations, including the identification of transition states and the calculation of activation energies. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes. The reactivity of heterocyclic compounds can be influenced by the nature and position of substituents on the ring. jchemrev.com
In Silico Studies of Stereoselectivity in Synthetic Processes
The synthesis of piperidine derivatives with specific stereochemistry is a significant area of research, given their prevalence in pharmacologically active compounds. nih.gov Computational methods play a crucial role in understanding and predicting the stereoselectivity of synthetic routes leading to compounds like this compound.
In silico studies can model the transition states of key bond-forming reactions, allowing for the prediction of the most likely stereochemical outcome. mdpi.com For example, in the synthesis of disubstituted piperidines via cyclization reactions, computational modeling can explain why one diastereomer is formed preferentially over another by comparing the energies of the respective transition states. nih.gov These studies can guide the choice of reagents and reaction conditions to achieve the desired stereoisomer. The development of synthetic methods for all possible regio- and diastereoisomers of substituted piperidines is an active area of research, often supported by computational analysis. whiterose.ac.ukrsc.org
Molecular Dynamics Simulations to Explore Molecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of molecular interactions over time. researchgate.net For this compound, MD simulations can be used to study its behavior in different solvent environments and its interactions with other molecules, such as biological macromolecules. nih.govuib.no
By simulating the molecule in a solvent box (e.g., water), one can study its solvation properties and how it forms hydrogen bonds with solvent molecules. This is particularly relevant for understanding its solubility and behavior in aqueous environments. ekb.eg
Furthermore, if this compound is being investigated as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations can be used to study the stability of the ligand-protein complex and to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. nih.govrsc.org These simulations provide insights that are crucial for structure-based drug design. nih.gov
Applications As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Organic Architectures
The inherent structural features of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol make it an attractive starting material for the synthesis of a wide array of complex organic molecules. The cis-relationship between the substituents on the piperidine (B6355638) ring provides a defined stereochemical platform that can be exploited to control the three-dimensional arrangement of atoms in the target molecules.
Construction of Natural Product Analogues and Scaffolds
The piperidine ring is a ubiquitous structural motif found in a vast number of alkaloids and other natural products with significant biological activity. nih.govijnrd.orgresearchgate.net Consequently, chiral piperidine derivatives such as [(2r,6r)-6-methylpiperidin-2-yl]methanol are valuable precursors for the synthesis of natural product analogues. The defined stereochemistry of this building block can be crucial in mimicking the natural conformation of a target molecule, which is often essential for its biological function.
While direct total syntheses of natural products using this specific racemic compound are not extensively documented, its structural elements are present in various natural alkaloids. For instance, the 2,6-disubstituted piperidine core is a key feature of numerous alkaloids, and the ability to introduce further functionality via the hydroxymethyl group makes it a versatile starting point for the synthesis of analogues for structure-activity relationship (SAR) studies.
Table 1: Examples of Alkaloid Classes with Piperidine Scaffolds
| Alkaloid Class | Representative Example | Structural Feature |
| Indolizidine Alkaloids | Swainsonine | Fused piperidine ring system |
| Quinolizidine Alkaloids | Lupin | Fused piperidine ring system |
| Piperidine Alkaloids | Lobeline | Substituted piperidine ring |
This table provides examples of natural product classes where a piperidine scaffold, similar to that in this compound, is a core structural component.
Precursor for Advanced Heterocyclic Systems
The reactivity of the secondary amine and the primary alcohol in [(2r,6r)-6-methylpiperidin-2-yl]methanol allows for its elaboration into more complex heterocyclic systems. The amino alcohol functionality can participate in a variety of cyclization reactions to form fused or spirocyclic ring systems. For example, intramolecular cyclization reactions can lead to the formation of oxazolidine or other bicyclic structures, which can serve as scaffolds for further synthetic transformations. The development of new methods for the synthesis of substituted piperidines is an active area of research, highlighting the importance of such building blocks. nih.govorganic-chemistry.org
Development of Novel Catalytic Systems Based on Piperidine Ligands
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. nih.gov The C2-symmetric nature of the (2R,6R) and (2S,6S) enantiomers within the racemic mixture of [(2r,6r)-6-methylpiperidin-2-yl]methanol makes them attractive candidates for the development of chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction.
Derivatization of the hydroxymethyl group and the secondary amine can lead to a variety of bidentate and polydentate ligands. For example, the alcohol can be converted into a phosphine (B1218219), ether, or other coordinating group, while the amine can be acylated or alkylated to modify the steric and electronic properties of the resulting ligand. These chiral piperidine-based ligands can be applied in a range of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. durham.ac.uk The rigid piperidine backbone helps to create a well-defined and predictable chiral pocket around the metal center.
Integration into Supramolecular Assemblies for Research Purposes
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The hydrogen bonding capabilities of the alcohol and amine functionalities in [(2r,6r)-6-methylpiperidin-2-yl]methanol, along with the potential for metal coordination, make it a suitable component for the construction of supramolecular assemblies.
Through self-assembly processes driven by hydrogen bonding or metal-ligand coordination, this piperidine derivative can be incorporated into larger, well-ordered structures such as helices, sheets, or cages. These assemblies can be designed to have specific properties and functions, for example, in molecular recognition, encapsulation of guest molecules, or as novel materials with interesting photophysical or electronic properties. While specific examples involving this exact compound are not prevalent, the principles of supramolecular chemistry suggest its potential utility in this field.
Role in the Discovery and Development of New Synthetic Methodologies
The unique structural and stereochemical properties of this compound can be exploited in the development of new synthetic methodologies. For instance, its use as a chiral auxiliary can control the stereochemical outcome of a reaction, with the auxiliary being removed in a later step.
Furthermore, the piperidine ring can act as a rigid scaffold to pre-organize reactants in an intramolecular fashion, thereby facilitating reactions that would be challenging to achieve intermolecularly. The development of novel synthetic routes to access complex piperidine structures remains a significant goal in organic chemistry, and the use of readily available building blocks like this one can aid in the discovery of new and efficient transformations. medhealthreview.comnews-medical.net The application of piperidine-based catalysts in reactions like the Knoevenagel condensation also highlights the utility of this structural motif in methodology development. mdpi.com
Emerging Research Directions and Future Perspectives for Rac 2r,6r 6 Methylpiperidin 2 Yl Methanol
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperidine (B6355638) derivatives to reduce environmental impact and improve safety. nih.govunibo.it For Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, future research will likely focus on replacing hazardous reagents and solvents, minimizing waste, and improving atom economy. One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions. nih.govrsc.org Another approach involves the development of catalytic methods that utilize earth-abundant metals, reducing the reliance on precious metal catalysts. researchgate.net
A key trend is the move towards syntheses that begin from renewable feedstocks. For instance, new methods are being developed for the production of piperidine derivatives from bio-renewable sources like furfural. nih.gov Such strategies, if adapted for 2,6-disubstituted piperidines, could significantly enhance the sustainability profile of this compound production. The development of one-pot multicomponent reactions is another green approach that can lead to the efficient synthesis of polysubstituted piperidines by minimizing intermediate isolation and purification steps. researchgate.net
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective synthesis of chiral precursors. nih.gov | High selectivity, mild reaction conditions, reduced waste. nih.govrsc.org |
| Renewable Feedstocks | Synthesis from bio-based starting materials like furfural. nih.gov | Reduced reliance on fossil fuels, improved sustainability. |
| Catalysis with Earth-Abundant Metals | Replacement of precious metal catalysts (e.g., palladium, rhodium) with iron, copper, or zinc. | Lower cost, reduced toxicity, and greater abundance. |
| One-Pot Multicomponent Reactions | Streamlined synthesis of the piperidine ring from simple precursors in a single step. researchgate.net | Increased efficiency, reduced solvent use and waste. |
Continuous Flow Chemistry for Scalable Research Production
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. tulane.eduacs.org For the synthesis of this compound, adopting continuous flow methods could lead to more efficient and reproducible production. organic-chemistry.org Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com
The scalability of continuous flow processes is a significant advantage, enabling the seamless transition from laboratory-scale research to larger-scale production without the need for extensive re-optimization. novartis.comacs.orgresearchgate.net This is particularly relevant for piperidine derivatives that may be needed in larger quantities for further studies or applications. Furthermore, flow chemistry can facilitate the use of hazardous reagents and reactions in a safer manner due to the small reaction volumes at any given time.
| Feature of Continuous Flow Chemistry | Benefit for this compound Production |
| Precise Control of Reaction Parameters | Higher yields, improved selectivity, and better reproducibility. mdpi.com |
| Enhanced Safety | Safe handling of hazardous intermediates and reagents. |
| Scalability | Facile transition from laboratory to pilot-scale production. tulane.eduorganic-chemistry.org |
| Integration of In-line Analytics | Real-time reaction monitoring and optimization. |
Exploration of Novel Derivatization and Functionalization Strategies
Future research will undoubtedly focus on developing novel methods to derivatize and functionalize the this compound scaffold to explore its structure-activity relationships for various applications. researchgate.netnih.gov A key area of interest is the direct C-H functionalization of the piperidine ring. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents at various positions on the ring, offering a more atom-economical and efficient route to novel analogs. rsc.orgrsc.org
Strategies involving the diastereoselective functionalization of the piperidine ring will also be crucial for accessing specific stereoisomers with desired biological activities. rsc.orgrsc.org The development of modular approaches that allow for the systematic variation of substituents at the C2 and C6 positions, as well as on the nitrogen atom and the methanol (B129727) group, will be essential for creating libraries of compounds for screening. news-medical.netmedhealthreview.com
| Functionalization Strategy | Description | Potential Impact on this compound |
| C-H Functionalization | Direct replacement of a C-H bond with a new functional group. nih.gov | More efficient synthesis of novel derivatives without lengthy synthetic sequences. |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid generation of a diverse range of analogs from a common intermediate. |
| Diastereoselective Reactions | Reactions that selectively form one diastereomer over others. rsc.orgrsc.org | Access to specific stereoisomers with potentially different properties. |
| Modular Synthesis | A strategy that allows for the easy variation of different parts of the molecule. news-medical.netmedhealthreview.com | Systematic exploration of structure-activity relationships. |
Chemoenzymatic Synthesis Advancements
Enzymes such as transaminases, oxidases, and reductases can be used to introduce chirality and functional groups with high selectivity. nih.govnih.gov For instance, a chemoenzymatic approach could be developed for the asymmetric dearomatization of pyridine (B92270) precursors to generate chiral piperidine intermediates. acs.org The development of novel biocatalysts through protein engineering will further expand the scope of chemoenzymatic methods available for the synthesis of complex piperidine alkaloids. nih.gov
| Chemoenzymatic Strategy | Description | Application to this compound |
| Enzymatic Desymmetrization | An enzyme selectively reacts with one of two identical functional groups in a prochiral molecule. | Creation of chiral centers with high enantiomeric excess. |
| Kinetic Resolution | An enzyme preferentially reacts with one enantiomer of a racemic mixture. | Separation of racemic intermediates to yield enantiopure compounds. |
| One-Pot Cascades | Multiple enzymatic and chemical reactions are performed sequentially in the same vessel. nih.govacs.org | Streamlined synthesis with reduced purification steps. |
| Engineered Biocatalysts | Enzymes that have been modified to improve their activity, stability, or selectivity. nih.gov | Access to a wider range of chemical transformations and improved process efficiency. |
Integration with Advanced Automation and Artificial Intelligence in Synthetic Planning
| Technology | Application in the Synthesis of this compound | Potential Benefits |
| AI-Powered Retrosynthesis | Computer-aided design of synthetic routes. nih.govpharmafeatures.com | Discovery of novel, more efficient, and sustainable synthetic pathways. cas.orgsynthiaonline.com |
| Automated Synthesis Platforms | Robotic execution of chemical reactions and purifications. technologynetworks.comwiley.com | Increased throughput, improved reproducibility, and accelerated research. |
| Machine Learning for Reaction Optimization | Predictive models for reaction conditions and outcomes. cas.org | Faster optimization of reaction yields and selectivity. |
| Self-Driving Laboratories | Integrated systems that combine AI for planning and robotics for execution in a closed loop. | Autonomous discovery and optimization of synthetic processes. |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBH₄, MeOH, 0°C | 65–75 | |
| Chiral separation | Chiralcel OD-H column, hexane/IPA | >90% ee |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolves absolute stereochemistry using programs like SHELXL .
- NMR spectroscopy : and NMR distinguish diastereomers; coupling constants confirm chair conformation of the piperidine ring .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H .
Advanced: How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?
Answer:
Discrepancies often arise from incorrect force-field parameters in computational models. Mitigation strategies include:
- Comparative analysis : Cross-validate NMR-derived coupling constants (-values) with density functional theory (DFT) calculations .
- Single-crystal XRD : Use SHELXL to refine structural parameters and confirm bond angles/geometry .
- Dynamic NMR : Probe ring-flipping kinetics to assess conformational stability .
Advanced: What role does the (2R,6R) stereochemistry play in modulating biological activity, and how can this be systematically studied?
Answer:
The (2R,6R) configuration may influence receptor binding or metabolic stability, as seen in analogous compounds like (2R,6R)-HNK, a ketamine metabolite with enantiomer-specific antidepressant effects . Methodologies include:
- Enantiomer-specific assays : Test isolated (2R,6R) and (2S,6S) forms in vitro (e.g., receptor binding, enzyme inhibition).
- Metabolic profiling : Use LC-MS to track stereospecific metabolism in hepatocyte models .
Q. Table 2: Comparative Bioactivity of Enantiomers
| Enantiomer | Target Receptor | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (2R,6R) | NMDA | 0.8 | |
| (2S,6S) | NMDA | >50 |
Basic: How is this compound utilized as a building block in medicinal chemistry?
Answer:
The compound serves as a precursor for:
- Antidepressant analogs : Functionalization at the methanol group generates derivatives targeting neuroreceptors (e.g., AMPA modulation) .
- Antimicrobial agents : Coupling with heterocycles (e.g., pyridine) enhances bioavailability .
Advanced: What challenges arise in scaling up the synthesis of enantiopure (2R,6R)-6-methylpiperidin-2-yl]methanol, and how are they addressed?
Answer:
- Racemization risk : Elevated temperatures during scale-up may cause stereochemical inversion. Mitigate via low-temperature reactions (<0°C) and non-polar solvents .
- Cost of chiral resolution : Replace chromatography with asymmetric catalysis (e.g., Ru-BINAP catalysts) to improve efficiency .
Basic: What spectroscopic signatures distinguish this compound from its diastereomers?
Answer:
- NMR : Axial vs. equatorial proton environments yield distinct splitting patterns. For example, H-2 and H-6 protons in the (2R,6R) form show -values of 10–12 Hz, indicative of a chair conformation .
- IR : O-H stretch at 3300–3500 cm⁻¹ confirms methanol group presence .
Advanced: How do solvent polarity and temperature affect the conformational equilibrium of this compound?
Answer:
- Polar solvents (e.g., DMSO) : Stabilize chair conformations via hydrogen bonding, reducing ring-flipping rates (observed via variable-temperature NMR) .
- Non-polar solvents (e.g., CDCl₃) : Increase axial-equatorial interconversion, broadening NMR peaks at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
